
Di-t-butyl t-butyloxycarbonylaminomalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl-iminodicarboxylate is an organic compound that can be described with the formula [(CH 3) 3 COC(O)] 2 NH . It is a white solid that is soluble in organic solvents . The compound is used as a reagent for the preparation of primary amines from alkyl halides .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines. For instance, Di-tert-butyl dicarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .
Molecular Structure Analysis
While specific structural information for “Di-t-butyl t-butyloxycarbonylaminomalonate” is not available, Di-tert-butyl peroxide or DTBP is an organic compound consisting of a peroxide group bonded to two tert-butyl groups .
Chemical Reactions Analysis
The peroxide bond in Di-tert-butyl peroxide undergoes homolysis at temperatures above 100 °C . This compound is commonly used as a radical initiator in organic synthesis and polymer chemistry .
Physical And Chemical Properties Analysis
Di-tert-butyl-iminodicarboxylate is a white solid that is soluble in organic solvents . Its melting point is between 119–121 °C .
Wissenschaftliche Forschungsanwendungen
Protective Agent in Organic Chemistry
Di-tertiary-Butyl Dicarbonate, a key form of Di-t-butyl t-butyloxycarbonylaminomalonate, is a versatile agent used in organic chemistry. It serves as a protective agent for various functional groups such as amine, phenol, thiol, alcohol, amide, lactam, carbamate, and pyrrole in multi-functional molecules. This protection is crucial for preventing chemical attack under a wide range of reaction conditions, making it a valuable tool in the synthesis and modification of complex organic compounds (Broxterman & Luiten, 1999).
Application in Synthesizing Derivatives
Di-t-butyl dicarbonate is effective in reacting with amino-acid esters to form N-t-butoxycarbonyl (t-BOC) derivatives. These derivatives are produced in good yield and under mild conditions. Notably, the thiol analogs of these derivatives are stable under acidic conditions, which rapidly remove the t-BOC group. This property makes di-t-butyl dicarbonate a useful agent for selective blocking and deblocking of amino or other groups in various compounds (Tarbell, Yamamoto & Pope, 1972).
Use in Phase Transfer Catalysis
This compound is also significant in phase transfer catalysis. It enables the tert-butyloxycarbonylation of phenols, alcohols, enols, and thiols by reacting with di-tert-butyl dicarbonate under phase transfer conditions. These reactions yield high results and can be applied to functionalized polymer backbones, demonstrating its versatility in organic synthesis (Houlihan, Bouchard, Fréchet & Willson, 1985).
In Polymer Chemistry
t-Butyl-oxycarbonylated diamines, a form of this compound, are used as monomers for diamine/dicarbamate polymerizations. These compounds are pivotal in preparing high molecular weight polyureas and polyurethanes. Their use in stable dispersions and coatings shows their significant role in advanced materials science, particularly in the development of coatings with superior mechanical properties and solvent resistances (Ma, Zhang, Sablong, Koning & van Benthem, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ditert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-14(2,3)21-11(18)10(12(19)22-15(4,5)6)17-13(20)23-16(7,8)9/h10H,1-9H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDSAKXEUNWFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2823417.png)
![3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2823419.png)
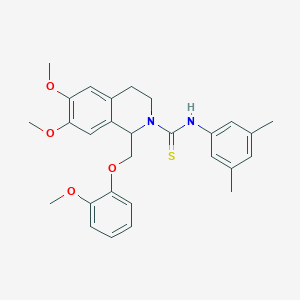
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2823424.png)
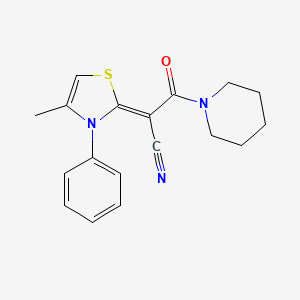
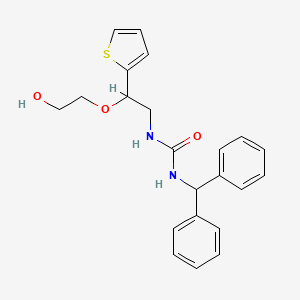
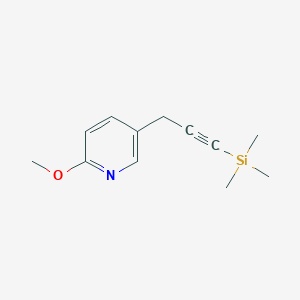
![3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine](/img/structure/B2823430.png)
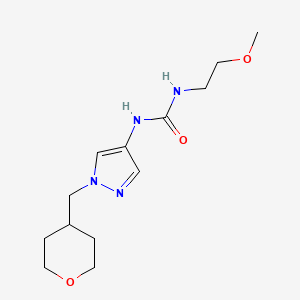
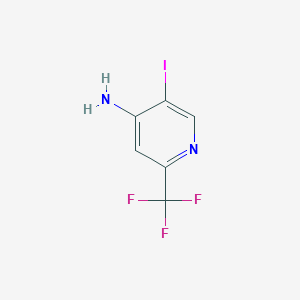
![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)

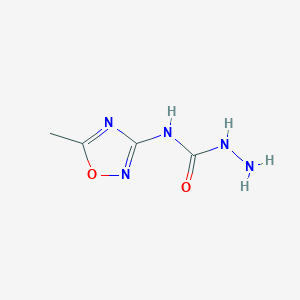
![Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2823439.png)